molecular formula C12H10N2O4 B2684464 Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate CAS No. 400083-76-3

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2684464
CAS No.: 400083-76-3
M. Wt: 246.222
InChI Key: JVTUKPSZGOCFIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and oxazole rings, which are aromatic and contribute to the compound’s stability. The carbonyl group is a polar functional group that may be involved in various chemical reactions, and the ester group could make the compound susceptible to hydrolysis .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate” could participate in a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and ester groups could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its color .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate and its derivatives serve as key intermediates in the synthesis of highly functionalized compounds. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This demonstrates the compound's utility in constructing complex molecules through catalytic processes (Zhu, Lan, & Kwon, 2003).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound derivatives are crucial for generating new N-fused heterocycles. A notable example includes the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing the versatility of these compounds in synthesizing heterocyclic structures with potential biological activities (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Coordination Chemistry

The compound also finds application in coordination chemistry, where derivatives are used to study the positional isomeric effect on the structural diversity of coordination polymers. Research involving ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate and its isomers with Cd(II) ions illustrates how the ligand's isomeric nature influences the resulting metal-organic frameworks' structures and properties. This underlines the importance of this compound derivatives in the design and construction of novel coordination polymers with specific characteristics (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

Antimicrobial Activity

This compound derivatives also display promising biological activities. For example, the synthesis and evaluation of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles have shown that these compounds exhibit antibacterial activity against a variety of microorganisms, demonstrating the potential of these derivatives in the development of new antimicrobial agents (Singh & Kumar, 2015).

Future Directions

The study of novel pyridine and oxazole derivatives is a promising area of research in medicinal chemistry. These compounds could be synthesized and tested for various biological activities, potentially leading to the development of new drugs .

Properties

IUPAC Name

ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-17-12(16)10-9(7-18-14-10)11(15)8-4-3-5-13-6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTUKPSZGOCFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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